N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(Pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine core fused to a benzene ring, linked via a carboxamide group to a pyrimidin-5-yl ethyl substituent. This compound’s structural hybridity positions it as a candidate for targeting enzymes or receptors sensitive to heterocyclic motifs, such as kinases or G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-6-5-11-7-16-10-17-8-11)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,7-8,10,14H,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYCBDXAUNSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine derivative, which is then coupled with a dihydrobenzo[b][1,4]dioxine precursor. Key steps include:
Formation of the Pyrimidine Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidine derivative is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogues, emphasizing structural, synthetic, and hypothesized biological distinctions.
Benzo[b][1,4]dioxine Derivatives with Varied Substituents
Example Compounds :
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate esters (e.g., ’s nitro-styryl-imidazol derivatives 4a–4u ).
- Target Compound : N-(2-(Pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.
Key Insights :
The amide linkage in the target compound likely improves in vivo stability compared to esters, which are susceptible to enzymatic hydrolysis. The pyrimidine substituent may enhance binding to ATP pockets in kinases, whereas the nitro-styryl-imidazol groups in 4a–4u favor antimicrobial activity via nitroreductase activation .
Pyrimidine-Containing Analogues: Dihydropyrimidinones
Example Compounds :
- 4-Aryl-3,4-dihydropyrimidine-5-carboxylates (e.g., piperidinoalkyl or carbamoyl derivatives 50–52) .
Key Insights: The fully aromatic benzo[b][1,4]dioxine-pyrimidine system in the target compound may favor rigid, high-affinity binding to flat enzymatic pockets, contrasting with the conformational flexibility of dihydropyrimidinones, which are classical calcium channel modulators . The dioxane oxygen atoms could enhance aqueous solubility compared to alkylated dihydropyrimidinones.
Benzamide Derivatives with Heterocyclic Variations
Example Compounds :
Key Insights: The thiazolidinone core in ’s compounds is associated with peroxisome proliferator-activated receptor (PPARγ) agonism, whereas the target’s benzo[b][1,4]dioxine-pyrimidine scaffold may prioritize kinase inhibition due to its aromaticity and hydrogen-bonding capacity.
Table 1. Comparative Overview of Key Features
Critical Observations :
- The target compound’s amide bond and pyrimidine group synergize to enhance stability and target specificity compared to ester-linked or fully aliphatic analogues.
- The benzo[b][1,4]dioxine core offers distinct electronic and solubility advantages over smaller heterocycles like thiazolidinone.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring and a benzo[b][1,4]dioxine moiety, which are known for their biological relevance. The molecular formula is , with a molecular weight of approximately 272.3 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Antiproliferative Activity : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 30 nM to 240 nM against various cancer cell lines such as HeLa and A549. The most potent derivatives showed significant inhibition of tubulin polymerization and induced apoptosis through intrinsic pathways involving caspase activation .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3d | 30 | HeLa |
| 3d | 43 | A549 |
| CA-4 | 0.43 | MDA-MB-231 |
The mechanism by which this compound exerts its effects likely involves the following pathways:
- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in cancer cells, leading to increased cyclin B expression and decreased cdc2 phosphorylation .
- Apoptosis Induction : Activation of caspase pathways has been observed, with reductions in anti-apoptotic proteins like Bcl-2 upon treatment with these compounds .
Study on Antitumor Activity
A study investigated the effects of a related compound on tumor growth in a zebrafish model. The results indicated that treatment significantly reduced tumor size and improved survival rates compared to controls. The compound's ability to penetrate biological membranes and its favorable pharmacokinetic profile were noted as key factors contributing to its efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the pyrimidine-ethylamine moiety to the dihydrobenzo[d][1,4]dioxine-carboxylic acid scaffold. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
- Purification : Flash column chromatography (e.g., ethyl acetate/methanol gradients) is critical for isolating intermediates and final products .
- Functional group compatibility : Protect reactive groups (e.g., pyrimidine nitrogen) during acidic/basic conditions to avoid side reactions .
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
- Spectroscopy : H/C NMR confirms regiochemistry (e.g., pyrimidine substitution pattern) and amide bond formation. HRMS validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (if feasible) resolves stereochemical ambiguities in the dihydrobenzo[d][1,4]dioxine ring .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Measure IC values via fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .
- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in relevant cell lines .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with proteins .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for large-scale synthesis of this compound?
- Methodological Answer :
- Solvent selection : Replace DMF with less toxic solvents (e.g., THF) for amide coupling, ensuring solubility and reaction efficiency .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. HOBt/EDC) to improve yields and reduce racemization .
- Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay validation : Compare results using orthogonal methods (e.g., SPR vs. enzymatic activity assays) to rule out false positives .
- Batch analysis : Verify compound integrity (e.g., via LC-MS) to exclude degradation products affecting activity .
- Cell line authentication : Use STR profiling to confirm cell line identity, as misidentification can skew results .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase ATP pockets) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
- QSAR modeling : Corrogate substituent effects (e.g., pyrimidine vs. triazole) on potency using MOE or RDKit .
Q. What are the stability and storage considerations for this compound in long-term studies?
- Methodological Answer :
- Degradation pathways : Monitor hydrolytic cleavage of the amide bond under acidic/basic conditions via accelerated stability testing (40°C/75% RH) .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the dihydrobenzo[d][1,4]dioxine ring .
- Solubility : Pre-formulate with cyclodextrins or PEG for in vivo studies to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
